The presence of the thiazole ring and a methanol group suggests potential applications in various research fields:
(5-Bromothiazol-4-yl)methanol is a chemical compound characterized by its thiazole ring structure, which includes a bromine atom at the 5-position and a hydroxymethyl group at the 4-position. The molecular formula for this compound is , and it has a molecular weight of approximately 194.05 g/mol. This compound is notable for its potential applications in medicinal chemistry due to the presence of both halogen and functional hydroxyl groups, which can influence its reactivity and biological activity.
Compounds containing thiazole rings, including (5-Bromothiazol-4-yl)methanol, have been studied for their biological activities:
Several synthetic routes have been developed for (5-Bromothiazol-4-yl)methanol:
(5-Bromothiazol-4-yl)methanol has several applications:
Studies on (5-Bromothiazol-4-yl)methanol's interactions with biological targets are critical for understanding its pharmacological profile:
Several compounds share structural similarities with (5-Bromothiazol-4-yl)methanol, each exhibiting unique properties:
| Compound Name | CAS Number | Similarity Index | Notable Features |
|---|---|---|---|
| 2-Bromothiazole-4-carboxylic acid | 5198-88-9 | 0.84 | Contains a carboxylic acid functional group. |
| Methyl 2-bromothiazole-4-carboxylate | 170235-26-4 | 0.77 | Methyl ester derivative with potential bioactivity. |
| Ethyl 2-bromothiazole-4-carboxylate | 100367-77-9 | 0.75 | Ethyl ester variant; similar reactivity patterns. |
| 2-Bromo-4-(hydroxymethyl)thiazole | 5198-86-7 | 0.84 | Hydroxymethyl group similar to (5-Bromothiazol-4-yl)methanol. |
| 2,4-Dibromothiazole-5-methanol | 170232-68-5 | 0.56 | Contains two bromine atoms; potentially more reactive. |
These compounds illustrate the diversity within the thiazole family while highlighting the unique aspects of (5-Bromothiazol-4-yl)methanol, particularly its specific substitution pattern and biological potential.
(5-Bromothiazol-4-yl)methanol is systematically classified within international chemical databases according to standardized classification schemes [6] [7]. The compound falls under the C07D heterocyclic compounds classification in the Cooperative Patent Classification system, specifically within the thiazole derivative subcategory [6] [7].
The compound maintains consistent identification across major chemical databases through its unique registry numbers and molecular descriptors [14] [23]. These identifiers ensure accurate cross-referencing and prevent confusion with structurally similar compounds [21] [22].
Primary Database Identifications: